molecular formula C8H7N3OS2 B7778411 3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B7778411
M. Wt: 225.3 g/mol
InChI Key: XMSJNOBHTISRAW-UHFFFAOYSA-N
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Description

3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound with a unique structure that includes a thiazole and pyrimidine ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the reaction of appropriate thioamides with α,β-unsaturated carbonyl compounds under specific conditions. One common method includes the cyclization of 2-aminothiazole derivatives with α,β-unsaturated ketones in the presence of a base .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its fused thiazole-pyrimidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS2/c1-2-3-11-6-5(14-8(11)13)7(12)10-4-9-6/h2,4H,1,3H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJNOBHTISRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C(=O)N=CN2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(C(=O)N=CN2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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